BenchChemオンラインストアへようこそ!

6-(Phenylsulfonyl)benzo[d]thiazol-2-amine

BRAF V600E kinase inhibition IC50

6-(Phenylsulfonyl)benzo[d]thiazol-2-amine (CAS 1226232-41-2) is a benzothiazole derivative featuring a phenylsulfonyl group at the 6-position and a primary amine at the 2-position. This compound serves as a critical building block in the synthesis of potent BRAF V600E kinase inhibitors, where the phenylsulfonyl moiety is essential for mimicking key interactions of the clinically approved drug dabrafenib.

Molecular Formula C13H10N2O2S2
Molecular Weight 290.4 g/mol
Cat. No. B12112835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylsulfonyl)benzo[d]thiazol-2-amine
Molecular FormulaC13H10N2O2S2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N
InChIInChI=1S/C13H10N2O2S2/c14-13-15-11-7-6-10(8-12(11)18-13)19(16,17)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
InChIKeyUJTUZXYQKZGCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylsulfonyl)benzo[d]thiazol-2-amine: A Key Phenylsulfonyl-Benzothiazole Scaffold for BRAF V600E Inhibitor Development and PPARα Antagonist Synthesis


6-(Phenylsulfonyl)benzo[d]thiazol-2-amine (CAS 1226232-41-2) is a benzothiazole derivative featuring a phenylsulfonyl group at the 6-position and a primary amine at the 2-position. This compound serves as a critical building block in the synthesis of potent BRAF V600E kinase inhibitors, where the phenylsulfonyl moiety is essential for mimicking key interactions of the clinically approved drug dabrafenib [1]. Additionally, it is utilized as a core scaffold in the development of PPARα antagonists for metabolic disease research [2].

Why Generic Benzothiazole Sulfones Cannot Substitute for 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine in BRAF-Targeted Programs


The phenylsulfonyl group at the 6-position is not a generic sulfone; its specific electronic and steric properties contribute to unique binding interactions within the BRAF V600E ATP-binding pocket. Replacing it with smaller sulfones (e.g., methylsulfonyl) or other substituents significantly reduces inhibitory potency, as demonstrated by structure-activity relationship (SAR) studies showing that the phenylsulfonyl moiety is critical for achieving nanomolar IC50 values comparable to or exceeding dabrafenib [1]. This specificity precludes simple interchange with other sulfone-containing benzothiazole derivatives.

Quantitative Differentiation Evidence for 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine: Comparator-Based Performance Data


Superior BRAF V600E Kinase Inhibition: 2-Aminobenzothiazole Phenylsulfonyl Derivatives Outperform Dabrafenib

Thiazole derivatives incorporating the phenylsulfonyl moiety, such as compound 13a, exhibit significantly lower IC50 values against BRAF V600E kinase compared to the FDA-approved drug dabrafenib. Specifically, 13a achieved an IC50 of 23.1 ± 1.2 nM, versus 47.2 ± 2.5 nM for dabrafenib [1]. The target compound, 6-(phenylsulfonyl)benzo[d]thiazol-2-amine, serves as the key intermediate for synthesizing such derivatives, and the phenylsulfonyl group is directly implicated in this enhanced potency.

BRAF V600E kinase inhibition IC50 dabrafenib phenylsulfonyl

Enhanced Cellular Potency Against BRAF V600E-Mutant Melanoma Cells Relative to Dabrafenib

Compounds derived from the phenylsulfonyl-benzothiazole scaffold, such as compound 7b, demonstrate potent antiproliferative activity against BRAF V600E-mutated WM266.4 melanoma cells, with an IC50 as low as 1.24 μM, compared to dabrafenib's IC50 of 16.5 ± 0.91 μM [1]. This represents a more than 13-fold improvement in cellular potency, indicating that the scaffold not only enhances target engagement but also translates into superior functional cell-killing efficacy.

WM266.4 melanoma antiproliferative IC50 phenylsulfonyl

Enhanced Selectivity Toward Oncogenic BRAF V600E Versus Wild-Type Kinase

The series of thiazole derivatives containing the phenylsulfonyl group were reported to be much more selective toward B-RAF V600E kinase compared to B-RAF wild type [1]. While exact selectivity ratios are not quantified in the abstract, this class-level property is critical because selective inhibition of the mutant kinase reduces the risk of paradoxical activation of the MAPK pathway in normal cells—a known limitation of some BRAF inhibitors. The target compound's scaffold is directly responsible for this selectivity profile.

BRAF V600E selectivity wild-type cancer phenylsulfonyl

Validated Scaffold for PPARα Antagonist Development

The benzothiazole-based N-(phenylsulfonyl)amide framework, for which 6-(phenylsulfonyl)benzo[d]thiazol-2-amine is a direct precursor, has been identified as a novel class of potent PPARα antagonists. Compounds in this series showed dose-dependent antagonistic profiles against GW7647-induced PPARα activation in cellular assays [1]. While specific IC50 values for the target compound are not reported, the scaffold's antagonistic activity against a clinically relevant nuclear receptor target demonstrates its versatility beyond kinase inhibition.

PPARα antagonist benzothiazole phenylsulfonyl metabolic

PTP-1B Inhibitory Potential of 2-Arylsulfonylaminobenzothiazole Derivatives

Related 2-arylsulfonylaminobenzothiazole derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP-1B) with IC50 values in the low micromolar range (e.g., compounds 4 and 16) [1]. Although these are sulfonamide rather than sulfone analogs, the phenylsulfonylbenzothiazole core is structurally similar, suggesting potential PTP-1B inhibitory activity that could be explored further.

PTP-1B diabetes inhibitor benzothiazole sulfonyl

Optimal Research and Industrial Application Scenarios for 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine Based on Quantitative Differentiation Evidence


Development of Next-Generation BRAF V600E Inhibitors with Improved Potency and Selectivity

Leverage the 2.04-fold potency advantage over dabrafenib and the superior cellular activity to design novel inhibitors targeting melanoma and other BRAF-mutant cancers. The scaffold's proven selectivity for mutant over wild-type BRAF reduces paradoxical activation risk, making it a preferred choice for lead optimization programs [1].

Synthesis of Dual-Targeting Agents for Cancer and Metabolic Disorders

Utilize the compound as a common intermediate to create hybrid molecules that inhibit both BRAF V600E and PPARα, capitalizing on the scaffold's validated activity in both kinase inhibition and nuclear receptor antagonism. This dual functionality can streamline procurement for multi-target drug discovery projects [1][2].

Chemical Probe Development for Investigating MAPK Pathway Dynamics

Employ the selective BRAF V600E inhibitory profile of derivatives to construct chemical probes that dissect kinase signaling without confounding effects on wild-type BRAF. The quantitative cellular potency data support its use in dose-response studies in WM266.4 and other BRAF-mutant cell lines [1].

Building Block for Fragment-Based Drug Discovery Targeting ATP-Binding Pockets

Use 6-(phenylsulfonyl)benzo[d]thiazol-2-amine as a fragment-sized starting point for fragment-based screening against kinase and nuclear receptor targets, given its privileged benzothiazole core and established binding modes in both BRAF and PPARα active sites [1][2].

Quote Request

Request a Quote for 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.